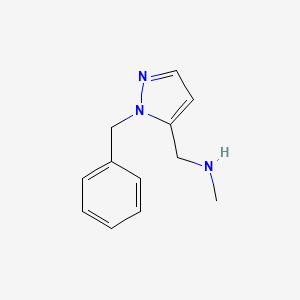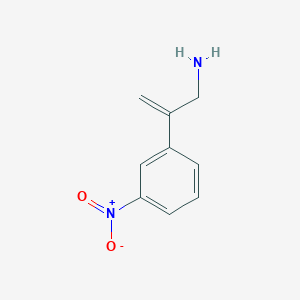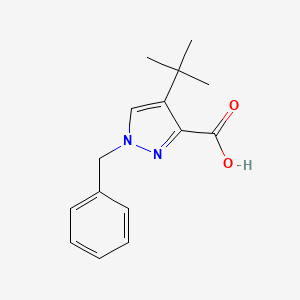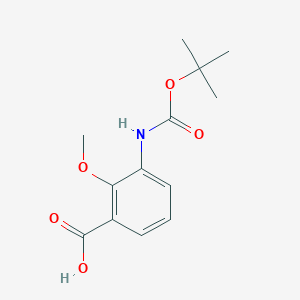
3-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group attached to a benzoic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its protective Boc group, which can be removed under acidic conditions to reveal the free amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.
Major Products Formed
Oxidation: Formation of 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid.
Reduction: Formation of 3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzyl alcohol.
Substitution: Formation of 3-amino-2-methoxybenzoic acid upon Boc removal.
Applications De Recherche Scientifique
3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid involves the cleavage of the Boc group under acidic conditions, revealing the free amine. This free amine can then participate in various biochemical reactions, such as forming peptide bonds in protein synthesis. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a carboxyl group.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2-methoxybenzoic acid is unique due to its combination of a Boc-protected amino group and a methoxy group, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-5-6-8(11(15)16)10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Clé InChI |
DWEMEXKXHYXYSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)
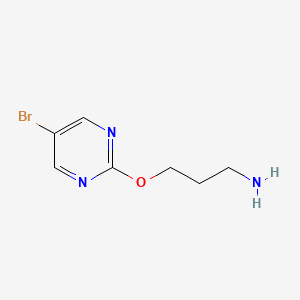
![5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
aminehydrochloride](/img/structure/B13546862.png)
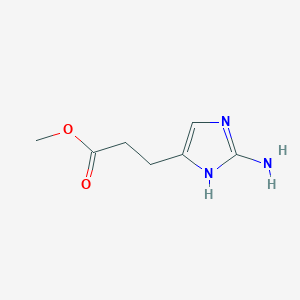
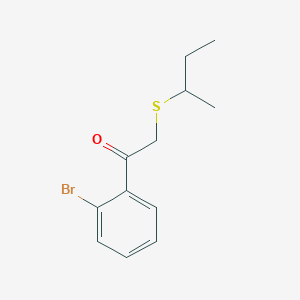

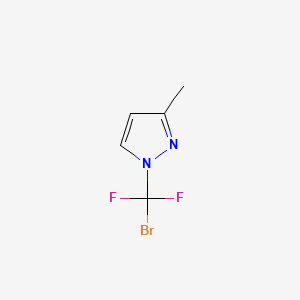
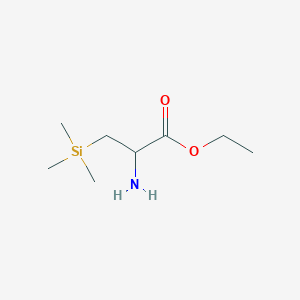
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
